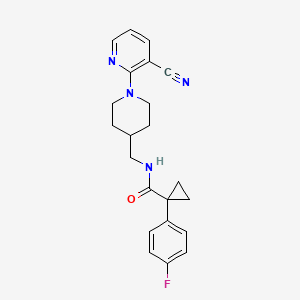
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The compound has been synthesized through various chemical routes, often involving multi-step synthesis processes that include nucleophilic substitution reactions and ester hydrolysis. A notable method involves the preparation from commercially available precursors through a series of nucleophilic substitutions, demonstrating a high yield and efficiency in the synthesis process (Zhou et al., 2021).
Molecular Structure Analysis
Molecular structure analysis has shown that these compounds exhibit complex interactions and conformations that can be elucidated through techniques such as FT-IR, NMR, and X-ray diffraction. Computational chemistry methods further support these findings, offering insights into the electronic structure and potential reactivity of the compound (Jayarajan et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide demonstrate its versatility as a precursor for further chemical modifications. These reactions can lead to the development of new compounds with varied biological activities, showcasing its utility in medicinal chemistry research (Patel & Patel, 2010).
Physical Properties Analysis
The physical properties of this compound, including solubility, melting point, and stability, are crucial for understanding its behavior in various solvents and conditions. These properties are determined through experimental analysis and are essential for its application in synthesis and formulation studies.
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and its interaction with biological molecules, are central to its application in drug design and discovery. Studies have shown that it can undergo a range of reactions, including nucleophilic substitutions and cyclizations, which are fundamental for constructing complex molecular architectures (Wang et al., 2018).
Aplicaciones Científicas De Investigación
PET Tracers for Serotonin Receptors : A study by García et al. (2014) developed novel PET tracers, specifically cyclohexanecarboxamide derivatives, for serotonin 5-HT1A receptors. These tracers exhibit high affinity and selectivity, indicating potential for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Anaplastic Lymphoma Kinase Inhibitors : Teffera et al. (2013) discussed the pharmacokinetics of novel anaplastic lymphoma kinase (ALK) inhibitors. Their study highlighted the challenges in achieving sufficient exposure levels for potential cancer treatments (Teffera et al., 2013).
Synthesis and Computational Studies : Jayarajan et al. (2019) synthesized similar compounds and investigated them using computational chemistry methods. They explored non-linear optical properties and molecular docking, indicating potential anticancer activity (Jayarajan et al., 2019).
CGRP Receptor Inhibitors : Cann et al. (2012) developed a stereoselective synthesis of a calcitonin gene-related peptide (CGRP) receptor antagonist. This research has implications for treating conditions related to CGRP, possibly including migraines (Cann et al., 2012).
Antagonists of Muscarinic Receptors : A study by Broadley et al. (2011) synthesized compounds as antagonists of the M3 muscarinic receptor. This has potential applications in treating disorders related to the muscarinic receptors (Broadley et al., 2011).
Metal Complexes of Benzamides : Khatiwora et al. (2013) synthesized metal complexes of new benzamides and evaluated their antibacterial activity. This research contributes to the development of new antimicrobial agents (Khatiwora et al., 2013).
Imaging of Fatty Acid Amide Hydrolase : Kumata et al. (2015) developed a PET tracer for imaging fatty acid amide hydrolase in rat and monkey brains. This is relevant for studying neurodegenerative diseases (Kumata et al., 2015).
Synthesis and Biological Screening : Akbari (2018) synthesized cyanopyridine derivatives and screened them for antimicrobial activities, highlighting their potential in pharmaceutical and agricultural applications (Akbari, 2018).
DNA Cleavage Studies : Kambappa et al. (2017) synthesized novel derivatives for anti-angiogenic and DNA cleavage studies, indicating potential as anticancer agents (Kambappa et al., 2017).
PET Imaging of Microglia : Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound can be used for imaging of neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).
Propiedades
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O/c23-19-5-3-18(4-6-19)22(9-10-22)21(28)26-15-16-7-12-27(13-8-16)20-17(14-24)2-1-11-25-20/h1-6,11,16H,7-10,12-13,15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZICNAWBKMTQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C4=C(C=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2479997.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479999.png)
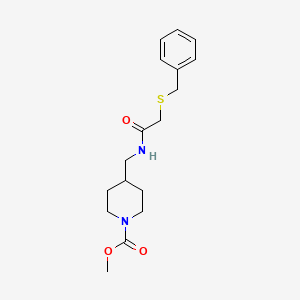
![(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2480003.png)
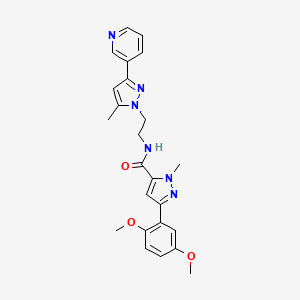
![3-(2-furylmethyl)-1-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2480005.png)
![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2480007.png)

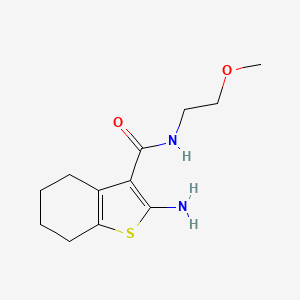
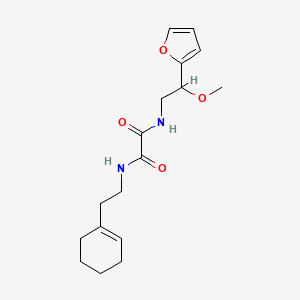
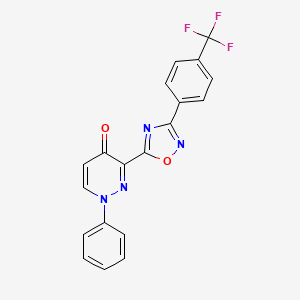
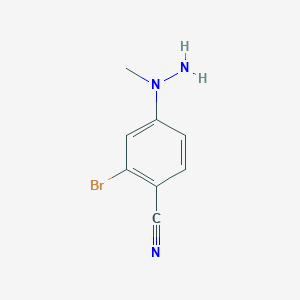
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2480017.png)